molecular formula C8H8ClO3P B14279037 Methyl benzoylphosphonochloridate CAS No. 134420-56-7

Methyl benzoylphosphonochloridate

Cat. No.: B14279037
CAS No.: 134420-56-7
M. Wt: 218.57 g/mol
InChI Key: DTOITFYTUJQHFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl benzoylphosphonochloridate (MBPC) is a phosphonochloridate ester characterized by a benzoyl group attached to a phosphorus center, with a methyl ester and a chlorine substituent. Its molecular structure combines aromatic (benzoyl) and organophosphorus components, making it a reactive intermediate in organic synthesis, particularly in phosphorylation reactions.

Properties

CAS No.

134420-56-7

Molecular Formula

C8H8ClO3P

Molecular Weight

218.57 g/mol

IUPAC Name

[chloro(methoxy)phosphoryl]-phenylmethanone

InChI

InChI=1S/C8H8ClO3P/c1-12-13(9,11)8(10)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

DTOITFYTUJQHFU-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C(=O)C1=CC=CC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl benzoylphosphonochloridate can be synthesized through the reaction of benzoyl chloride with methyl phosphonochloridate under controlled conditions. The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl benzoylphosphonochloridate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural Analogues in the Phosphonochloridate Class

a. Methyl Methylphosphonochloridate (CAS 1066-52-0)

  • Molecular Formula : C₂H₆ClO₂P
  • Key Features: Contains a methyl group directly bonded to phosphorus. Smaller substituent (methyl) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions.

b. Methyl Benzoylphosphonochloridate (Hypothetical Structure)

  • Inferred Molecular Formula : C₈H₈ClO₃P (assuming benzoyl = C₇H₅O–).
  • Key Features :
    • Benzoyl group introduces steric bulk and electron-withdrawing effects, likely reducing reactivity compared to methyl-substituted analogs.
    • Aromaticity may enhance stability under thermal or acidic conditions.

Table 1: Structural Comparison of Phosphonochloridates

Property Methyl Methylphosphonochloridate This compound
Molecular Formula C₂H₆ClO₂P C₈H₈ClO₃P
Substituent on P Methyl Benzoyl
Steric Hindrance Low High
Reactivity High (due to small substituent) Moderate (bulky benzoyl group)
Regulatory Status Schedule 2B04 Likely regulated similarly
Comparison with Benzoate Esters

While benzoate esters (e.g., methyl benzoate, CAS 93-58-3) differ chemically (carboxylic esters vs. phosphonochloridates), their aromatic substituents provide useful contrasts:

Table 2: Key Differences Between MBPC and Methyl Benzoate

Property This compound Methyl Benzoate (CAS 93-58-3)
Functional Group Phosphonochloridate Carboxylic Ester
Reactivity Electrophilic (P-center) Nucleophilic (carbonyl)
Applications Phosphorylation agents Solvents, fragrances
Toxicity Likely higher (organophosphorus) Low (GRAS status)
Physicochemical Properties

Data from methyl esters (Table 3, ) suggest that MBPC’s solubility and volatility would differ significantly from simpler esters due to its phosphorus backbone and aromatic group. For example:

  • Boiling Point: Higher than methyl methylphosphonochloridate due to increased molecular weight.
  • Solubility: Likely poor in polar solvents (contrasting with methyl benzoate’s solubility in ethanol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.